molecular formula C23H16IN3O3 B2670538 [2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate CAS No. 722465-12-5

[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate

Cat. No. B2670538
M. Wt: 509.303
InChI Key: LZUCHIONMDCMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate, also known as KP372-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds containing phenyltriazole, iodobenzoate, and ketone functionalities are often explored for their roles in facilitating or undergoing various organic transformations. For example, iodoarene-catalyzed reactions are significant for synthesizing heterocycles and activating carbon-hydrogen bonds, indicative of the catalytic potential of iodobenzoate derivatives in synthetic chemistry (Kawano & Togo, 2009). Such compounds could serve as intermediates or catalysts in the construction of complex molecular architectures.

Photophysical Properties

The presence of aromatic systems like phenyltriazole in a compound's structure suggests potential applications in the development of photoluminescent materials or as components in photochemical reactions. The photolysis of related compounds, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, has been studied to understand their behavior under UV light, which could be relevant for materials science and the design of light-responsive materials (Ang & Prager, 1992).

properties

IUPAC Name

[2-oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16IN3O3/c24-19-8-4-7-18(13-19)23(29)30-15-22(28)17-9-11-20(12-10-17)27-21(14-25-26-27)16-5-2-1-3-6-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUCHIONMDCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate

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